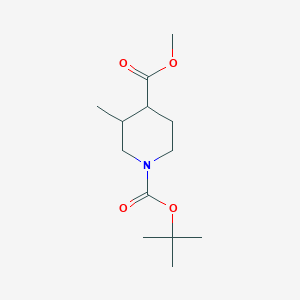

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is 1-tert-butyl 4-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate , reflecting its stereochemical and functional group arrangement. The piperidine ring is numbered such that the nitrogen atom occupies position 1, with the tert-butoxycarbonyl (Boc) group attached to it. The methyl ester group is positioned at carbon 4, while a methyl substituent resides at carbon 3. The stereochemical descriptors (3R,4R) denote the absolute configuration of the chiral centers at carbons 3 and 4, which adopt a cis relationship relative to the piperidine ring plane. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where the tert-butyl and methyl ester groups dominate the stereochemical assignments.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions. Computational studies using quantum mechanical (QM) methods reveal that the tert-butyl group at position 1 and the methyl ester at position 4 adopt equatorial orientations, while the 3-methyl group assumes an axial position to avoid 1,3-diaxial interactions. This arrangement stabilizes the molecule by reducing van der Waals repulsion between bulky substituents.

Conformational energy analysis further demonstrates that twist-boat conformations are disfavored by approximately 5–7 kcal/mol compared to the chair form due to increased torsional strain. The tert-butyl group’s steric bulk exerts a pronounced influence on ring puckering, as evidenced by distortion of bond angles at carbons 1 and 4 (Table 1).

Table 1: Key Geometric Parameters of the Piperidine Ring

| Parameter | Value (Chair Conformation) |

|---|---|

| N1–C2–C3 angle (°) | 111.2 |

| C4–C5–C6 angle (°) | 109.8 |

| C3–C4–C5 torsion (°) | -56.3 |

| Ring puckering amplitude (Å) | 0.42 |

Comparative Analysis of Cis-Trans Isomerism in Piperidine Dicarboxylates

Cis-trans isomerism in piperidine dicarboxylates arises from the spatial arrangement of substituents relative to the ring plane. For 1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, the cis-(3R,4R) configuration is thermodynamically favored over the trans isomer due to reduced A1,3-strain between the 3-methyl group and the Boc moiety. In contrast, trans-configured analogs exhibit higher strain energies (∼3–4 kcal/mol) when substituents occupy axial positions, as observed in 2,4-disubstituted N-Boc piperidines.

Table 2: Relative Stability of Cis vs. Trans Isomers

| Isomer | ΔG (kcal/mol) | Dominant Conformation |

|---|---|---|

| Cis | 0.0 | Chair (equatorial Boc) |

| Trans | +3.8 | Twist-boat |

Experimental data from epimerization studies corroborate these findings, showing that base-mediated equilibration favors the cis isomer under thermodynamic control.

X-ray Crystallographic Studies of Related N-Boc Piperidine Derivatives

X-ray crystallography of structurally analogous N-Boc piperidines confirms the prevalence of chair conformations in the solid state. For example, 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate crystallizes in the orthorhombic space group Pca21, with bond lengths and angles consistent with minimal ring distortion. The Boc group adopts an equatorial orientation, while the thiophene moiety occupies an axial position to optimize crystal packing via C–H···O interactions.

In another study, (3R,4R)-3-methylpiperidine-1,4-dicarboxylate derivatives exhibit unit cell parameters (a = 19.45 Å, b = 6.36 Å, c = 15.26 Å) that accommodate the steric demands of the tert-butyl group. These findings underscore the role of bulky substituents in dictating both molecular conformation and crystallographic packing.

Table 3: Crystallographic Data for Selected N-Boc Piperidines

| Compound | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | Pca21 | 19.45 | 6.36 | 15.26 |

| Cis-3-methylpiperidine-1,4-dicarboxylate | P21/c | 12.78 | 8.91 | 10.23 |

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWFFHKIMXTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Protection

- Starting Materials: Commercially available piperidine derivatives or substituted piperidines.

- Protection: The nitrogen atom of piperidine is protected using tert-butyl chloroformate under basic conditions to form the N-BOC protected intermediate. This step prevents unwanted side reactions on the nitrogen during subsequent steps.

Esterification at the 4-Position

- Ester Installation: The 4-position is functionalized with a methyl ester group, often through reaction with methyl chloroformate or via transesterification methods.

- Catalysis: Triethylamine or other organic bases are used to catalyze the esterification reaction.

- Purification: Chromatographic techniques (silica gel column chromatography) are employed to purify the intermediates and final product.

Deprotection and Final Purification

- Deprotection: Removal of protecting groups (if necessary) is performed using trifluoroacetic acid (TFA) or acidic conditions.

- Hydrogenation: Catalytic hydrogenation (H2/Pd-C) may be applied to reduce any unsaturated intermediates formed during the synthesis.

- Final Purification: The final compound is purified by recrystallization or preparative chromatography to obtain the pure cis isomer.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-BOC Protection | tert-Butyl chloroformate, base | N-BOC protected piperidine intermediate |

| 2 | Methylation | Methyl iodide or methyl lithium, LDA | Introduction of methyl group at 3-position |

| 3 | Esterification | Methyl chloroformate, triethylamine | Formation of methyl ester at 4-position |

| 4 | Deprotection | Trifluoroacetic acid (TFA) | Removal of protecting groups |

| 5 | Hydrogenation (if needed) | H2, Pd-C catalyst | Saturation of any double bonds, purification |

Research Findings and Optimization

- Yield Optimization: Strict temperature control during methylation (-78°C) and use of inert atmosphere improves regioselectivity and yield.

- Catalyst Selection: Triethylamine is commonly used to facilitate carbamate formation and esterification.

- Purification: Chromatographic purification is essential to separate stereoisomers and remove side products.

- Safety: Use of inert atmosphere and careful handling of reactive reagents (e.g., methyl iodide, LDA) is critical.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| N-BOC Protection | tert-Butyl chloroformate, base | 0–25°C | 85–90 | Inert atmosphere recommended |

| Methylation | Methyl iodide, LDA | −78°C | 70–80 | Low temperature for regioselectivity |

| Esterification | Methyl chloroformate, triethylamine | 20–40°C | 75–85 | Controlled addition to avoid side reactions |

| Deprotection | Trifluoroacetic acid | Room temperature | 90 | Efficient removal of BOC group |

| Hydrogenation (optional) | H2, Pd-C catalyst | Room temperature | 95 | Saturation of olefins if present |

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Free amines.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Novel Antidepressants

Recent studies have explored the use of this compound in synthesizing new antidepressant agents. The incorporation of piperidine derivatives has shown promise in enhancing the pharmacological profile of these drugs, potentially leading to improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including esterification and amidation. These reactions are crucial for creating complex organic molecules.

Table: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reacts with alcohols to form esters | Various esters |

| Amidation | Forms amides when reacted with amines | Amide derivatives |

| Alkylation | Can be used as an alkylating agent | Alkylated piperidine derivatives |

Agrochemical Development

In agrochemistry, derivatives of this compound are being investigated for their potential use as herbicides and insecticides. The piperidine structure is known for its biological activity, which can be leveraged to design effective agrochemicals.

Case Study: Herbicide Development

Research has indicated that modifications to the piperidine ring can yield compounds with herbicidal properties, providing an avenue for developing more environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (4e)

- Structure : Differs in the position of the methyl group (4-methyl instead of 3-methyl).

- Synthesis : Prepared via alkylation of the parent compound using methyl iodide and potassium bis(trimethylsilyl)amide (KHMDS) in THF .

- Key Difference : Positional isomerism impacts steric and electronic properties, influencing reactivity in subsequent reactions.

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

- Structure : Contains a ketone group at position 3 and an ethyl ester at position 4.

- Properties: Molecular formula C₁₆H₂₅NO₅ (MW 311.37). The ketone enables nucleophilic additions, while the ethyl ester may enhance lipophilicity compared to methyl esters .

- Synthesis Yield : Low yield (28%) due to challenges in introducing the oxo group .

Functional Group Derivatives

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2)

- Structure: Features a cyano (-CN) group at position 4.

- Properties : Molecular weight 268.31 g/mol; boiling point 377.1°C. The nitrile group offers sites for hydrolysis to carboxylic acids or reduction to amines .

- Applications : Used in nitrile-containing intermediates for agrochemicals or pharmaceuticals.

1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS 150109-49-2)

- Structure : Substituted with a chloromethyl (-CH₂Cl) group at position 4.

- Reactivity : The chlorine atom facilitates nucleophilic substitution reactions (e.g., with thiols or amines) for further functionalization .

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

- Structure : Iodomethyl (-CH₂I) substituent at position 4.

- Applications : The iodine atom acts as a superior leaving group in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings .

Biological Activity

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, also known as O1-tert-butyl O4-methyl cis-3-methylpiperidine-1,4-dicarboxylate, is a compound with significant biological activity. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds.

- IUPAC Name : 1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate

- CAS Number : 1334499-78-3

- Purity : Typically around 95% in commercial preparations.

Biological Activity

Research indicates that derivatives of piperidine compounds exhibit a range of biological activities, including antiviral and cytotoxic effects. The specific biological activities associated with this compound include:

Antiviral Activity

Studies have shown that similar piperidine derivatives can inhibit viral replication. For instance:

- Compounds with structural similarities have demonstrated EC50 values (the concentration required to achieve half-maximal effect) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- The selectivity index (TC50/IC50) for some related compounds indicates strong antiviral potential, suggesting that this class of compounds could be further explored for therapeutic applications .

Cytotoxicity

Cytotoxicity studies reveal that the CC50 values (concentration that kills 50% of cells) for related compounds vary widely:

- For example, some derivatives exhibit CC50 values as low as 9.19 μM against HCV-infected cells, indicating a balance between antiviral efficacy and cytotoxicity .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Study on Antiviral Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit viral replication in vitro. The findings indicated that certain modifications to the piperidine structure significantly enhanced antiviral activity against HCV and RSV .

- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of a series of piperidine-based compounds on human cell lines. The results showed that while some compounds were effective at inhibiting viral replication, they also exhibited varying degrees of cytotoxicity, necessitating further optimization .

Data Tables

| Compound Name | CAS Number | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Piperidine A | XXXXXX | 6.7 | 9.19 | TC50/IC50 = 35.46 |

| Piperidine B | XXXXXX | 5 | >100 | TC50/IC50 = >20 |

| Piperidine C | XXXXXX | 28 | 52.7 | TC50/IC50 = >10 |

Q & A

Q. Advanced

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals (e.g., light yellow solid as per physical state data) .

- NMR spectroscopy : Coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations differentiate diastereomers .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., assays with sodium 1-octanesulfonate buffer at pH 4.6) .

- Computational modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to validate stereochemistry .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., tert-butyl δ ~1.4 ppm, methyl ester δ ~3.6 ppm) .

- LCMS : Confirm molecular weight (e.g., [M+H]+ = 698.8 m/z via Method 5) and purity (>95%) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and tert-butyl C-H bends .

How can computational chemistry be integrated into the experimental design for synthesizing novel derivatives of this compound?

Q. Advanced

- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for alkylation or hydrolysis steps .

- Machine learning : Train models on existing reaction data (e.g., yields from ) to recommend optimal conditions (solvent, catalyst) for new derivatives .

- Molecular docking : Predict bioactivity of derivatives by simulating interactions with target proteins (e.g., enzyme active sites) .

What strategies mitigate diastereomer formation during alkylation steps in the synthesis of this compound?

Q. Advanced

- Low-temperature kinetics : Maintain -40°C during LDA-mediated deprotonation to favor kinetic control over thermodynamic pathways .

- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to restrict conformational flexibility and reduce stereochemical ambiguity .

- Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans auxiliaries) to enforce desired stereochemistry, followed by cleavage .

What are the stability considerations for storing this compound, and how should degradation be monitored?

Q. Basic

- Storage : Protect from moisture and light at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .

- Degradation monitoring :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.